Superior Antimycobacterial Potency Against Drug‑Susceptible M. tuberculosis H37Rv Relative to Linezolid
In the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, Mtb-IN-7 (R7) exhibited an MIC of 2.01 μM, which is more potent than the parent drug linezolid (MIC = 2.31 μM) [1]. Among the eight synthesized bioisosteres (R1–R8), R7's ethane sulfonamide side chain was identified as the optimal C‑5 substituent length—two carbons—for maximizing antimycobacterial activity, as longer (butyl, R4: MIC >1.87 μM) or aromatic chains significantly attenuated potency [1].
| Evidence Dimension | MIC against M. tuberculosis H37Rv (drug-susceptible) |
|---|---|
| Target Compound Data | Mtb-IN-7 (R7): MIC = 2.01 μM |
| Comparator Or Baseline | Linezolid: MIC = 2.31 μM; R1: MIC = 2.14 μM; R2: MIC = 2.08 μM; R3: MIC = 1.92 μM; R8: MIC = 1.76 μM |
| Quantified Difference | Mtb-IN-7 is 13% more potent than linezolid (2.01 vs 2.31 μM); optimal alkyl chain length (C2) confirmed by R4 (C4) showing MIC >1.87 μM |
| Conditions | MABA assay; M. tuberculosis H37Rv; n=2; 7‑day incubation |
Why This Matters
For procurement decisions, this data demonstrates that Mtb-IN-7 is not merely a 'me‑too' analog but shows a measurable, structure‑driven potency advantage over the clinically used linezolid, supporting its selection as a superior starting point for hit‑to‑lead programs targeting drug‑susceptible TB.
- [1] Girase RT, Ahmad I, Oh JM, Mathew B, Vagolu SK, Tønjum T, Sriram D, Kumari J, Desai NC, Agrawal Y, Kim H, Patel HM. ACS Med Chem Lett. 2024;15(6):924–937. doi:10.1021/acsmedchemlett.4c00114 (Table 1) View Source
